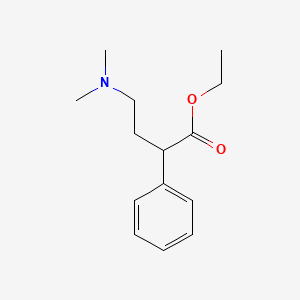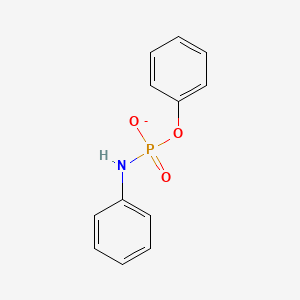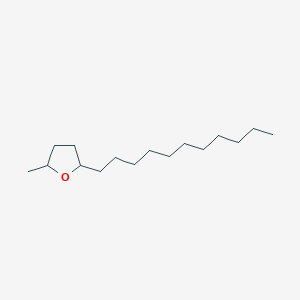
2-Methyl-5-undecyltetrahydrofuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-undecyltetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans It is characterized by a tetrahydrofuran ring substituted with a methyl group at the second position and an undecyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-undecyltetrahydrofuran typically involves the catalytic hydrogenation of furfural derivatives. One common method is the hydrogenation of 2-methyl-5-undecylfuran using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow hydrogenation processes. This method allows for the efficient conversion of furfural derivatives to the desired tetrahydrofuran compound. The use of renewable biomass sources, such as agricultural waste, can also be employed to produce the starting materials for this synthesis, aligning with green chemistry principles .
化学反応の分析
Types of Reactions: 2-Methyl-5-undecyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce more saturated hydrocarbons .
科学的研究の応用
2-Methyl-5-undecyltetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various organic reactions due to its stability and unique solubility properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 2-Methyl-5-undecyltetrahydrofuran involves its interaction with specific molecular targets. The compound can act as a Lewis base, participating in coordination with metal ions in catalytic processes. Its unique structure allows it to modulate the reactivity of organometallic reagents, making it valuable in various chemical transformations .
類似化合物との比較
2-Methyltetrahydrofuran: A similar compound with a shorter alkyl chain, used as a solvent in organic synthesis.
Tetrahydrofuran: A widely used solvent with similar properties but lacking the methyl and undecyl substitutions.
Uniqueness: 2-Methyl-5-undecyltetrahydrofuran stands out due to its longer alkyl chain, which imparts unique solubility and reactivity characteristics. This makes it particularly useful in applications where traditional tetrahydrofurans may not be suitable .
特性
CAS番号 |
5410-23-1 |
|---|---|
分子式 |
C16H32O |
分子量 |
240.42 g/mol |
IUPAC名 |
2-methyl-5-undecyloxolane |
InChI |
InChI=1S/C16H32O/c1-3-4-5-6-7-8-9-10-11-12-16-14-13-15(2)17-16/h15-16H,3-14H2,1-2H3 |
InChIキー |
DBIWLNHZGPZKBX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC1CCC(O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


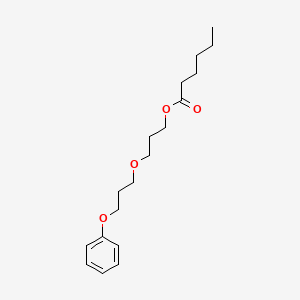
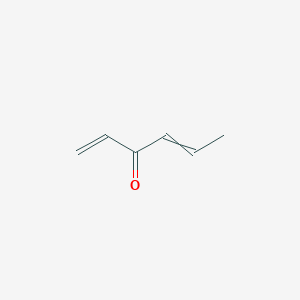

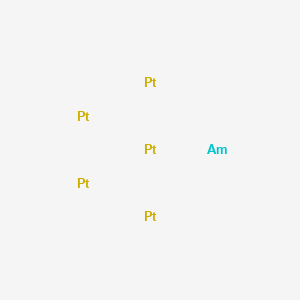

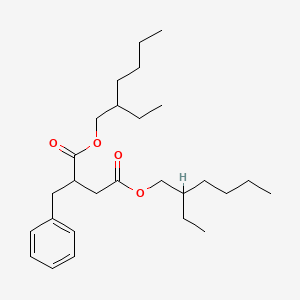
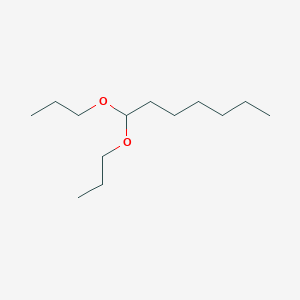



![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
